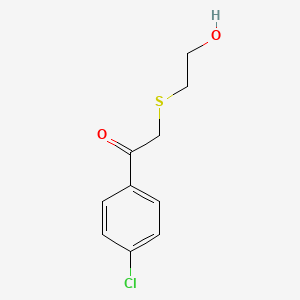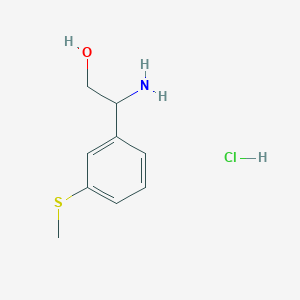
1-(2,6-Dichloro-3-fluorophenyl)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dichloro-3-fluorophenyl)ethane-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride functional group attached to an ethane backbone, which is further substituted with dichloro and fluoro groups on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichloro-3-fluorophenyl)ethane-1-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichloro-3-fluorobenzene.
Sulfonylation: The benzene ring is sulfonylated using chlorosulfonic acid to introduce the sulfonyl chloride group.
Ethylation: The sulfonylated intermediate is then subjected to ethylation using ethyl chloride in the presence of a suitable base, such as sodium hydride, to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,6-Dichloro-3-fluorophenyl)ethane-1-sulfonyl chloride undergoes several types of chemical reactions:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation of the compound can yield sulfonic acids or sulfonates, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used for oxidation reactions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols or thiols.
Sulfonic Acids: Formed from oxidation reactions.
Applications De Recherche Scientifique
1-(2,6-Dichloro-3-fluorophenyl)ethane-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as an intermediate in the synthesis of biologically active molecules, including anti-cancer and anti-inflammatory agents.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dichloro-3-fluorophenyl)ethane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,6-Dichloro-3-fluorophenyl)ethanol: This compound is structurally similar but contains a hydroxyl group instead of a sulfonyl chloride group. It is used as an intermediate in the synthesis of pharmaceuticals.
2,6-Dichloro-3-fluorobenzene: This is the starting material for the synthesis of 1-(2,6-Dichloro-3-fluorophenyl)ethane-1-sulfonyl chloride and is used in various organic synthesis applications.
1-(2,6-Dichloro-3-fluorophenyl)ethane-1-amine: This compound contains an amine group and is used in the synthesis of biologically active molecules.
Uniqueness
This compound is unique due to its sulfonyl chloride functional group, which imparts high reactivity towards nucleophiles
Propriétés
Formule moléculaire |
C8H6Cl3FO2S |
|---|---|
Poids moléculaire |
291.6 g/mol |
Nom IUPAC |
1-(2,6-dichloro-3-fluorophenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H6Cl3FO2S/c1-4(15(11,13)14)7-5(9)2-3-6(12)8(7)10/h2-4H,1H3 |
Clé InChI |
NDTULNNNWUPEMV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC(=C1Cl)F)Cl)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate, 4-methylbenzenesulfonate salt](/img/structure/B15327765.png)

![Azane;[3-[hydroxy-[4-(2-methoxyethoxy)-4-oxobutoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B15327774.png)
![2-Phenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15327777.png)





![2-[3-(2-aminoethyl)-6-fluoro-1H-indol-1-yl]acetamide](/img/structure/B15327823.png)
![1-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]cyclopropaneacetonitrile](/img/structure/B15327836.png)



